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Dimethylsulfamyl azide

Cat. No.: B14693361
CAS No.: 33581-92-9
M. Wt: 150.16 g/mol
InChI Key: FGRVTXLFWSNQHV-UHFFFAOYSA-N
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Description

Significance of Organic Azides in Modern Chemical Transformations

Organic azides, characterized by the energetic N₃ functional group, are highly versatile intermediates in a vast array of chemical transformations. ontosight.ai Their utility stems from a unique combination of stability and reactivity, allowing them to participate in a diverse set of reactions. One of the most prominent applications of organic azides is in "click chemistry," a concept introduced by K. Barry Sharpless. scripps.edu The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the rapid and efficient formation of 1,2,3-triazoles from azides and terminal alkynes. benthamdirect.commasterorganicchemistry.comresearchgate.netnih.gov This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it invaluable in drug discovery, materials science, and bioconjugation. benthamdirect.comnih.govrsc.org

Beyond cycloadditions, organic azides serve as precursors to other important functional groups. They can be readily reduced to primary amines, providing a reliable method for introducing nitrogen into a molecule. masterorganicchemistry.comwikipedia.org The Staudinger reaction, for instance, utilizes the reaction of an azide (B81097) with a phosphine (B1218219) to produce an aza-ylide, which can then be hydrolyzed to an amine. wikipedia.orgnih.gov Furthermore, the thermal or photochemical decomposition of azides generates highly reactive nitrene intermediates, which can undergo a variety of useful transformations, including C-H insertion and rearrangement reactions like the Curtius rearrangement. wikipedia.orgacs.org The ability of the azido (B1232118) group to act as a "masked" amine and its participation in a wide range of reliable and high-yielding reactions have solidified the importance of organic azides in the toolkit of the modern synthetic chemist. masterorganicchemistry.comwikipedia.org

Overview of Sulfamoyl Azides as Versatile Synthetic Intermediates

Within the broader class of organic azides, sulfamoyl azides (R₂NSO₂N₃) have emerged as a distinct and valuable subclass of reagents. nih.gov While their initial exploration in organic synthesis was somewhat limited, recent advancements have highlighted their unique reactivity and synthetic potential. nih.govacs.org The first synthesis of sulfamoyl azides was reported in 1956, involving the reaction of sulfamoyl chlorides with sodium azide. nih.govacs.org However, this method proved problematic for the preparation of arylsulfamoyl azides due to unwanted side reactions. nih.gov More contemporary and efficient methods have since been developed, such as the use of novel sulfonyl azide transfer agents like 2,3-dimethyl-1H-imidazolium triflate, which allows for the clean and high-yielding synthesis of a variety of sulfamoyl azides from secondary amines. nih.govacs.org

Sulfamoyl azides exhibit a rich and diverse reactivity profile. They readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1-sulfamoyl-1,2,3-triazoles. nih.govacs.org These triazole products are stable and can serve as precursors to other reactive intermediates. nih.gov Furthermore, sulfamoyl azides have been identified as effective sources of nitrenes for metal-catalyzed C-H amination reactions. acs.org Under thermal conditions, they can undergo a Curtius-type rearrangement, leading to the formation of new carbon-carbon bonds through a unique reaction cascade. acs.org This reactivity distinguishes them from the more commonly used alkyl and aryl sulfonyl azides and opens up new avenues for synthetic innovation. acs.org The growing body of research on sulfamoyl azides underscores their importance as versatile and powerful reagents in modern organic synthesis.

Specific Research Focus: Dimethylsulfamyl Azide in Advanced Chemical Research

This article will now narrow its focus to a specific and important member of the sulfamoyl azide family: This compound . This particular compound, with its simple dimethylamino substitution, serves as a fundamental building block and a key reagent in a variety of advanced chemical research applications. Its straightforward synthesis and well-defined reactivity make it an ideal subject for detailed study. The subsequent sections of this article will delve into the specific properties, synthesis, and reactions of this compound, providing a comprehensive overview of its role in contemporary organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N4O2S B14693361 Dimethylsulfamyl azide CAS No. 33581-92-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33581-92-9

Molecular Formula

C2H6N4O2S

Molecular Weight

150.16 g/mol

IUPAC Name

[azidosulfonyl(methyl)amino]methane

InChI

InChI=1S/C2H6N4O2S/c1-6(2)9(7,8)5-4-3/h1-2H3

InChI Key

FGRVTXLFWSNQHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

Advanced Synthetic Methodologies for Dimethylsulfamyl Azide and Analogous Sulfonyl Azides

Diazotransfer Reactions for Sulfonyl Azide (B81097) Formation

Diazotransfer reactions are a cornerstone in the synthesis of sulfonyl azides, involving the transfer of a diazo group from a donor reagent to a suitable acceptor, such as a primary sulfonamide.

Imidazole-1-sulfonyl azide hydrochloride has emerged as a significant reagent for diazotransfer reactions. organic-chemistry.orgnih.gov It is recognized for its ability to convert primary amines into azides and is a suitable alternative to the more hazardous triflyl azide. organic-chemistry.orgnih.gov This reagent is conveniently crystalline, shelf-stable, and can be prepared on a large scale from inexpensive materials. organic-chemistry.org

A notable advancement is the use of imidazole-1-sulfonyl azide hydrogen sulfate (B86663), which is considered more stable and presents lower detonation risks than the hydrochloride salt or the parent compound. organic-chemistry.orgmanchester.ac.uknih.gov This salt is an efficient and cost-effective reagent for synthesizing a variety of aryl and heteroaryl sulfonyl azides from primary sulfonamides. organic-chemistry.org The reaction proceeds under mild, copper-free conditions and is high-yielding. organic-chemistry.orgnih.gov Mechanistic studies using ¹⁵N NMR have confirmed that the reaction occurs via a diazo transfer pathway. organic-chemistry.org The hydrogen sulfate salt's improved stability and safety profile make it the reagent of choice for many diazotransfer applications. manchester.ac.uk

Trifluoromethanesulfonyl azide (triflyl azide, TfN₃) is a powerful and widely used diazo transfer reagent. nih.gov It facilitates the direct synthesis of sulfonyl azides from stable and readily available sulfonamides in a process that is generally mild, high-yielding, and experimentally straightforward. organic-chemistry.orgnih.govorganic-chemistry.org The resulting sulfonyl azides are valuable precursors for various catalytic transformations. nih.gov

Despite its effectiveness, the use of triflyl azide is associated with significant safety concerns due to its explosive nature, which necessitates careful handling. orgsyn.org Research has focused on developing safer protocols for its preparation and use. For instance, replacing dichloromethane (B109758) with toluene (B28343) as the solvent during its preparation can prevent the formation of hazardous byproducts like azido-chloromethane. uni-konstanz.deresearchgate.net Continuous flow processing has also been exploited to enable the generation and immediate use of triflyl azide, minimizing the risks associated with its handling and accumulation while achieving excellent yields in the synthesis of α-diazocarbonyl compounds. nih.govacs.org

A novel approach for the synthesis of sulfamoyl azides, including N,N-dimethylsulfamyl azide, involves the use of a specially designed imidazolium (B1220033) salt that acts as a sulfonyl azide transfer agent rather than a diazo transfer agent. nih.gov Researchers found that while imidazole-1-sulfonyl azide functions as a diazo transfer reagent, alkylating the imidazole (B134444) nitrogen eliminates this reactivity and instead promotes the transfer of the entire sulfonyl azide group. nih.gov

Specifically, the imidazolium salt 2-azido-1,3-dimethylimidazolinium triflate has been introduced as an efficient reagent for converting secondary amines into the corresponding alkyl- and arylsulfamoyl azides. nih.gov This method is notable because it proceeds smoothly at low temperatures in polar aprotic solvents without the need for an exogenous base, which was found to decompose the transfer agent. nih.gov The reaction demonstrates a broad scope, successfully producing a variety of sulfamoyl azides from different secondary amines in high yields. nih.gov This strategy provides a direct and effective route to sulfamoyl azides from secondary amines, which are crucial intermediates for synthesizing compounds like 1-sulfamoyl-1,2,3-triazoles. nih.gov

Optimization of Sulfamoyl Azide Transfer from N-methylbenzylamine
EntrySolventTemperature (°C)Yield (%)
1CH₃CN085
2DMF078
3THF065
4CH₂Cl₂050

Direct Conversion Approaches

Direct conversion methods offer alternative synthetic routes that can circumvent the need for pre-functionalized starting materials like sulfonamides or sulfonyl halides.

A significant advancement in sulfonyl azide synthesis is the direct, one-pot conversion from sulfonic acids. This method avoids the use of sulfonyl halides, which are often electrophilic and hydrolytically unstable. researchgate.net The process utilizes a mixed reagent system of triphenylphosphine (B44618) (PPh₃) and an N-halo reagent, such as trichloroisocyanuric acid (TCCA), in the presence of sodium azide. researchgate.netresearchgate.net

This transformation is conducted under mild conditions at room temperature and has proven effective for a wide range of both arenesulfonyl and alkanesulfonyl azides, affording them in excellent yields. researchgate.net The proposed mechanism involves the initial reaction of the sulfonic acid with the PPh₃/TCCA system to form a reactive intermediate, which is then readily converted to the corresponding sulfonyl azide upon reaction with sodium azide. researchgate.net

Synthesis of Sulfonyl Azides from Sulfonic Acids using PPh₃/TCCA/NaN₃
Starting Sulfonic AcidProductTime (min)Yield (%)
p-Toluenesulfonic acidp-Toluenesulfonyl azide55100
Benzenesulfonic acidBenzenesulfonyl azide60100
4-Chlorobenzenesulfonic acid4-Chlorobenzenesulfonyl azide65100
Methanesulfonic acidMethanesulfonyl azide7095

The traditional and seemingly most direct route to sulfamoyl azides involves the reaction of a sulfamoyl chloride with an azide source, typically sodium azide. nih.gov This method was first reported in the 1950s and is generally reliable for certain substrates. nih.gov

However, this approach suffers from significant limitations, particularly in the synthesis of arylsulfamoyl azides. The reaction of an arylamine with sulfuryl chloride to generate the necessary arylsulfamoyl chloride intermediate often leads to undesired chlorination of the aromatic ring, complicating the synthesis and reducing yields. nih.gov To circumvent this problem, an alternative method using the highly explosive and difficult-to-handle chlorosulfonyl azide was developed. While this approach avoided ring chlorination, it introduced severe safety risks, and the yields of the desired arylsulfamoyl azides were often modest, typically ranging from 15–50%. nih.gov These drawbacks highlight the need for the more advanced and safer synthetic methodologies discussed previously.

Electrochemical Synthesis Methods for Organo Azides

Electrochemical synthesis, a technique utilizing electric current to drive chemical reactions, has emerged as a powerful and sustainable tool in modern organic chemistry. nih.gov This approach often provides unique reactivity and selectivity under mild conditions, minimizing the need for harsh chemical reagents. nih.gov In the context of organo azide synthesis, electrochemical methods offer promising pathways for the formation of carbon-nitrogen and sulfur-nitrogen bonds. frontiersin.org

Recent advancements have demonstrated the utility of electrochemistry in preparing sulfonimidoyl azides, which are close structural relatives of sulfonyl azides. bohrium.comchinesechemsoc.org A general method involves the electrolysis of readily available and stable N-acyl sulfinamides in the presence of an azide source, such as trimethylsilyl (B98337) azide (TMSN₃). chinesechemsoc.org This transformation is typically carried out in an undivided three-necked cell equipped with a carbon anode and a platinum cathode. chinesechemsoc.org The reaction proceeds via an oxidative process where the sulfinamide is converted into a reactive intermediate that is subsequently trapped by the azide nucleophile. bohrium.comchinesechemsoc.org

The process employs constant-current electrolysis and has been shown to be scalable, with successful gram-scale syntheses reported. chinesechemsoc.org This electrochemical approach serves as a general strategy for accessing diverse sulfonimidoyl derivatives beyond just azides. bohrium.com While direct electrochemical synthesis of sulfonyl azides from sulfonyl hydrazides has been developed for producing sulfonyl fluorides and esters, the adaptation for azide formation from similar precursors remains an area of interest. rsc.orgrsc.org The core principle relies on the electrochemical generation of sulfonyl radical species, which can then react with various nucleophiles. rsc.orgrsc.org

Substrate (N-Acyl Sulfinamide)Product (Sulfonimidoyl Azide)Yield (%)Reference
N-Benzoyl-4-methylbenzenesulfinamideN-Benzoyl-4-methylbenzenesulfonimidoyl azide94 chinesechemsoc.org
N-Benzoyl-4-methoxybenzenesulfinamideN-Benzoyl-4-methoxybenzenesulfonimidoyl azide89 chinesechemsoc.org
N-Benzoyl-4-chlorobenzenesulfinamideN-Benzoyl-4-chlorobenzenesulfonimidoyl azide85 chinesechemsoc.org
N-Benzoyl-2-naphthalenesulfinamideN-Benzoyl-2-naphthalenesulfonimidoyl azide82 chinesechemsoc.org
N-Acetyl-4-methylbenzenesulfinamideN-Acetyl-4-methylbenzenesulfonimidoyl azide78 chinesechemsoc.org

Other General Strategies for Organic Azide Synthesis Relevant to Sulfamoyl Azides

Beyond electrochemical methods, several classical and modern synthetic strategies are pivotal for the preparation of sulfonyl and sulfamoyl azides.

Azidation of Halides and Related Substrates

The most direct and widely utilized method for synthesizing sulfonyl azides is the nucleophilic substitution of a corresponding sulfonyl chloride with an azide salt, typically sodium azide (NaN₃). acs.orgresearchgate.net This reaction is applicable to a wide range of sulfonyl chlorides, including alkyl, aryl, and heterocyclic variants, to produce the desired sulfonyl azides in high yields. acs.orgresearchgate.net For dimethylsulfamyl azide, this involves the reaction of dimethylsulfamyl chloride with sodium azide. nih.gov

The reaction is generally robust and can be performed under various conditions. For instance, conducting the reaction in polyethylene (B3416737) glycol (PEG-400) provides an environmentally benign medium and facilitates high yields under mild conditions. researchgate.net

General Reaction Scheme: R-SO₂-Cl + NaN₃ → R-SO₂-N₃ + NaCl

This fundamental transformation has been expanded into one-pot procedures starting from materials other than sulfonyl chlorides. One such method involves the in-situ generation of sulfonyl chlorides from thiols via oxidation with N-chlorosuccinimide (NCS), followed by the addition of sodium azide in the same reaction vessel. organic-chemistry.org Similarly, sulfonic acids can be converted directly to sulfonyl azides in a one-pot process using a combination of triphenylphosphine, trichloroisocyanuric acid, and sodium azide. researchgate.net

Substrate (Sulfonyl Chloride)Azide SourceSolventYield (%)Reference
Benzenesulfonyl chlorideNaN₃PEG-40097 researchgate.net
p-Toluenesulfonyl chlorideNaN₃PEG-40095 researchgate.net
4-Chlorobenzenesulfonyl chlorideNaN₃PEG-40096 researchgate.net
Methanesulfonyl chlorideNaN₃PEG-40084 researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic Aromatic Substitution (SNAr) is a powerful mechanism for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com The reaction involves the attack of a nucleophile on an aromatic ring that bears a good leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov For the reaction to be efficient, the aromatic ring must be activated by strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. masterorganicchemistry.com

While SNAr is not typically used for the direct synthesis of the sulfonyl azide moiety itself, it is a highly relevant strategy for synthesizing the complex precursors from which sulfamoyl azides can be made. For example, an aryl fluoride (B91410) activated by a nitro group can react with a secondary amine like dimethylamine. The resulting tertiary amine product can then be functionalized to introduce the sulfamoyl azide group in subsequent steps. This highlights the role of SNAr in building the molecular scaffold before the final azidation step. The direct displacement of a halide on an aromatic ring by an azide nucleophile is a standard SNAr reaction to form aryl azides, which could then potentially be converted to the target sulfonyl azide if the appropriate functional groups are present.

Synthesis from Diazonium Salts

The synthesis of aryl azides from diazonium salts is a classic and effective transformation in organic chemistry. masterorganicchemistry.com This method is particularly relevant for the preparation of aromatic sulfonyl and sulfamoyl azides. The process begins with an aromatic primary amine, which is converted into a diazonium salt (Ar-N₂⁺) upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures.

The resulting diazonium salt is then treated with sodium azide, which displaces the dinitrogen gas (N₂) to form the corresponding aryl azide (Ar-N₃). To synthesize an aromatic sulfamoyl azide, one would start with an aniline (B41778) derivative that already contains the requisite sulfonamide group, such as 4-amino-N,N-dimethylbenzenesulfonamide. Diazotization of this precursor followed by the addition of sodium azide would yield 4-azido-N,N-dimethylbenzenesulfonamide, a direct aromatic analogue of this compound.

This method provides a reliable route to aromatic sulfonyl azides that might be difficult to access through other means, leveraging the vast availability of substituted anilines as starting materials.

Mechanistic Investigations of Dimethylsulfamyl Azide Reactivity

Fundamental Reaction Pathways Involving the Azido (B1232118) Group

The azido group is a versatile functional group that can participate in a range of chemical reactions. In the context of dimethylsulfamyl azide (B81097), its reactivity is influenced by the strongly electron-withdrawing sulfonyl group to which it is attached.

Nucleophilic Acyl Substitution in Acyl Azide Formation

The formation of sulfonyl azides, including dimethylsulfamyl azide, typically proceeds through a nucleophilic substitution reaction. researchgate.net In this process, a sulfonyl chloride, such as dimethylsulfamoyl chloride, reacts with an azide salt, like sodium azide. researchgate.net The reaction mechanism is analogous to nucleophilic acyl substitution, where the azide anion acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. acs.orgmasterorganicchemistry.com This results in the displacement of the chloride leaving group and the formation of the corresponding sulfonyl azide. acs.org Isotope labeling experiments using p-tolyl sulfonyl azide-1-¹⁵N have provided evidence that this reaction proceeds via a direct nucleophilic substitution at the sulfur center, with the azide anion serving as the leaving group in the reverse reaction. acs.org

A proposed mechanism for the direct conversion of sulfonic acids to sulfonyl azides involves the activation of the sulfonic acid with triphenylphosphine (B44618) and trichloroisocyanuric acid, followed by the introduction of sodium azide. researchgate.net This one-pot synthesis provides an efficient route to a variety of sulfonyl azides under mild conditions. researchgate.net

Analysis of Solvolysis Mechanisms in Related Sulfonyl Compounds (e.g., Dimethylsulphamoyl Chloride)

The study of the solvolysis of related compounds, such as dimethylsulfamoyl chloride, offers valuable insights into the reactivity of the sulfamyl group. Contrary to initial suggestions of an SN1 pathway, detailed kinetic studies of the solvolysis of dimethylsulfamoyl chloride in numerous solvents have demonstrated a significant sensitivity to both solvent nucleophilicity and ionizing power. nih.gov This behavior is characteristic of an SN2 mechanism. nih.govrsc.org

The solvolysis reaction of dimethylsulfamoyl chloride in aqueous acetone (B3395972) shows a linear correlation with Winstein Y values, yielding a slope (m) of 0.69. rsc.org This, along with other kinetic data, supports an SN2 pathway with a loose transition state that has some ionic character. rsc.org The reaction is not affected by pH changes between 3 and 11 and is free from common-ion and salt effects. rsc.org However, the rate of reaction increases linearly with the concentration of sodium azide, indicating that the azide ion is an effective nucleophile in this system. rsc.org

Kinetic Data for the Solvolysis of Dimethylsulfamoyl Chloride at 25°C
ParameterValue
Rate Constant in Water (kobs)3.98 × 10⁻³ sec⁻¹
Enthalpy of Activation (ΔH‡)16.6 kcal/mol
Entropy of Activation (ΔS‡)-22.0 cal/mol·deg
Solvent-Isotope Effect (kH₂O/kD₂O)1.33

Electron Transfer Processes in Azide Reduction

The reduction of organic azides to amines is a fundamental transformation in organic synthesis. orientjchem.orgwikipedia.org This can be achieved through various methods, including electron transfer processes. orientjchem.org In sulfonyl azides, the electron-withdrawing nature of the SO₂ group decreases the electron density on the azide group, facilitating electron transfer and subsequent reduction. orientjchem.org

Electrochemical methods have been developed for the reduction of organo azides. orientjchem.org For instance, sulfonyl azides can be reduced to the corresponding sulfonamides electrochemically using sodium ascorbate (B8700270) and platinum electrodes. orientjchem.org In this process, sodium ascorbate is believed to act as an electron-transferring agent, donating an electron to the sulfonyl azide. orientjchem.org The resulting radical anion can then undergo further reactions to yield the final product. The efficiency of this electrochemical reduction is highly dependent on the supporting electrolyte, with sodium ascorbate showing superior results compared to sodium chloride or tetrabutylammonium (B224687) bromide. orientjchem.org

Radical Pathways and Azide Radical Chemistry

Beyond ionic pathways, the azide group can also be involved in radical chemistry, leading to a different set of reaction products and intermediates.

Generation and Reactivity of the Azide Radical (N₃•)

The azide radical (N₃•), also known as the azidyl radical, is a highly reactive and electrophilic transient species. rsc.org It can be generated from various precursors, including sodium azide, through processes like single electron transfer (SET) or homolytic cleavage, often initiated by photoredox or electrochemical methods. rsc.orgrsc.org The azide radical is a linear and symmetrical molecule with D∞h symmetry. wikipedia.org

Once generated, the azide radical can participate in three primary types of reactions: addition to unsaturated bonds or aromatic rings, hydrogen atom abstraction (HAT), and electron transfer (ET). rsc.org Its high electron affinity makes it a potent one-electron oxidant, a property that has been utilized in radiation chemistry to study biologically important molecules. rsc.org In synthetic organic chemistry, the azide radical is increasingly used for the functionalization of unsaturated bonds and C-H bonds. rsc.orgrsc.org

Intermolecular Hydrogen Atom Transfer (HAT) Reactions

Intermolecular hydrogen atom transfer (HAT) is a key reaction of the azide radical, allowing for the generation of carbon- or oxygen-centered radicals from C-H or O-H bonds. rsc.orgresearchgate.net This process involves the concerted transfer of a proton and an electron from a hydrogen donor to the azide radical. acs.org Photoinduced HAT reactions have emerged as a powerful and sustainable method for C-H functionalization, as they can be carried out under mild conditions. researchgate.netnih.gov

The ability of the azide radical to act as a d-HAT (direct hydrogen atom transfer) reagent has been widely reported. researchgate.net This reactivity enables the functionalization of unactivated C(sp³)–H bonds, which are typically inert. researchgate.net The selectivity of these HAT reactions can be controlled by a careful choice of photocatalyst and reaction conditions. acs.org The radical intermediates generated through HAT can then be trapped in various ways to form new chemical bonds, providing a versatile strategy for the synthesis of complex organic molecules. nih.govescholarship.org

Rearrangement Reactions

While the classical Curtius rearrangement involves the thermal decomposition of acyl azides to produce isocyanates, sulfamoyl azides, including this compound, undergo a related but distinct thermal rearrangement. acs.orgnih.govorganic-chemistry.orgnih.gov Mechanistic studies have revealed that the thermal rearrangement of sulfamoyl azides proceeds through a Curtius-type mechanism to form a 1,1-diazene intermediate. acs.orgresearchgate.net This reactive intermediate then undergoes further rearrangement.

Mechanism of Sulfamoyl Azide Rearrangement:

The proposed mechanism, based on experimental and computational studies, involves the following key steps:

Curtius-Type Rearrangement: Upon heating, the sulfamoyl azide undergoes a rearrangement, losing nitrogen gas (N₂) to form a transient 1,1-diazene intermediate. acs.orgresearchgate.net

Rearrangement of the 1,1-Diazene: The 1,1-diazene intermediate is unstable and rearranges to form the final product. This step can proceed through both a concerted process and a stepwise radical process, with the concerted pathway being predominant. acs.org

The reaction has been successfully applied to the synthesis of various symmetric and unsymmetric bis-benzyl compounds with good yields. acs.org

Table 1: Substrate Scope of the Thermal Rearrangement of Sulfamoyl Azides This table is interactive. You can sort and filter the data.

Entry Substrate (Secondary Amine Precursor) Product Yield (%)
1 Dibenzylamine 1,2-Diphenylethane 95
2 Bis(4-methoxybenzyl)amine 1,2-Bis(4-methoxyphenyl)ethane 93
3 4-Methoxy-N-(4-nitrobenzyl)benzylamine 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)ethane 92
4 N-(4-(Trifluoromethyl)benzyl)benzylamine 1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane 91
5 N-(Thiophen-2-ylmethyl)benzylamine 1-Phenyl-2-(thiophen-2-yl)ethane 85
6 N-(Furan-2-ylmethyl)benzylamine 1-(Furan-2-yl)-2-phenylethane 88

Data sourced from mechanistic studies on sulfamoyl azide rearrangements. acs.org

Staudinger Ligation Mechanism

The Staudinger ligation is a chemical reaction that forms an amide bond between a phosphine (B1218219) and an azide. ysu.amsigmaaldrich.com This reaction has become a significant tool in chemical biology for the covalent modification of biomolecules. ysu.amsigmaaldrich.com The classical Staudinger reaction involves the reaction of an organic azide with a phosphine to produce an aza-ylide intermediate. wikipedia.org

The Staudinger ligation is a modification of this reaction where an electrophilic trap is positioned on the phosphine, typically as an ortho-ester, which is attacked by the aza-ylide to form a stable amide linkage. sigmaaldrich.com In the "traceless" version of the reaction, a phosphinothioester reacts with an azide, and following an S→N acyl transfer and hydrolysis, the phosphine oxide is eliminated, leaving no residual atoms at the ligation site. raineslab.com

General Mechanism of the Staudinger Ligation:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. wikipedia.org

Formation of a Phosphazide (B1677712) Intermediate: This initial attack forms a linear phosphazide intermediate. ysu.am

Loss of Nitrogen: The phosphazide intermediate loses a molecule of dinitrogen (N₂) to form an aza-ylide (or iminophosphorane). ysu.amwikipedia.org

Intramolecular Acyl Transfer and Hydrolysis: In the ligation reaction, the aza-ylide undergoes an intramolecular reaction with an adjacent electrophilic group (e.g., an ester or thioester) on the phosphine reagent. This is followed by hydrolysis to yield the final amide product and the corresponding phosphine oxide. sigmaaldrich.comraineslab.com

While specific studies on the Staudinger ligation of this compound are not extensively documented, the reactivity of the related class of sulfonyl azides in Staudinger-type reactions has been explored. For instance, sulfonyl azides, as electron-deficient organic azides, can react with phosphite (B83602) triesters in a Staudinger reaction to modify oligonucleotides. nih.gov

Table 2: Key Components in the Traceless Staudinger Ligation This table is interactive. You can sort and filter the data.

Reactant 1 Reactant 2 Key Intermediate Final Product Byproduct
Phosphinothioester Organic Azide Aza-ylide (Iminophosphorane) Amide Phosphine Oxide, N₂

This table outlines the general components involved in the traceless Staudinger ligation. raineslab.com

Perspectives and Future Directions in Dimethylsulfamyl Azide Research

Development of More Sustainable and Green Synthetic Routes and Catalytic Systems

The synthesis of sulfamoyl azides, including dimethylsulfamyl azide (B81097), has traditionally faced challenges, including the use of hazardous reagents. An early method involved the reaction of sulfamoyl chlorides with sodium azide. nih.gov However, this route can be problematic, particularly for arylsulfamoyl azides, due to undesired side reactions like ring chlorination. nih.gov Another approach utilized chlorosulfonyl azide, but this reagent is known to be highly explosive and difficult to handle safely, with reactions often resulting in modest yields. nih.gov

In response to these limitations, modern research focuses on developing greener and more sustainable synthetic methodologies that align with the principles of green chemistry. mdpi.comrsc.orgresearchgate.netmdpi.com A significant advancement is the use of novel diazo-transfer agents that are more stable and efficient. For instance, imidazole-1-sulfonyl azide hydrochloride and its derivatives have emerged as effective reagents. nih.gov Specifically, the 2,3-dimethyl-1H-imidazolium triflate has been introduced as a novel and efficient sulfonyl azide transfer agent that readily converts secondary amines into the corresponding sulfamoyl azides. nih.gov This method represents a significant improvement in safety and efficiency.

The push for sustainability also extends to the reaction conditions. A noteworthy development is the implementation of copper(I)-catalyzed cycloaddition reactions of N-sulfamoyl azides with alkynes in aqueous media. rsc.org Utilizing a prolinamide ligand, this method selectively produces N-sulfamoyltriazoles. rsc.org Conducting the reaction in water as a solvent is a key aspect of green chemistry, avoiding the use of volatile and often toxic organic solvents. mdpi.comrsc.org Furthermore, the process is tolerant to air and moisture, simplifying the experimental setup and broadening its applicability. rsc.org The development of such catalytic systems that operate under mild, environmentally benign conditions is a crucial direction for future research.

Table 1: Comparison of Synthetic Routes for Sulfamoyl Azides

MethodReagentsConditionsAdvantagesDisadvantages
Classical Route Sulfamoyl chloride, Sodium azideOrganic solventsGenerally reliable for some substrates nih.govFails for certain arylsulfamoyl azides (ring chlorination) nih.gov
Alternative Classical Route Chlorosulfonyl azideNot specifiedCircumvents ring chlorination nih.govHighly explosive reagent, difficult to handle, modest yields nih.gov
Modern Diazo-Transfer Secondary amine, 2,3-dimethyl-1H-imidazolium triflateNot specifiedEfficient, uses a stable reagent, improved safety nih.govRequires synthesis of the transfer agent nih.gov
Green Catalytic Route N-sulfamoyl azide, Terminal alkyne, Cu(I) catalyst, Prolinamide ligandAqueous mediaSustainable (water solvent), mild, air/moisture tolerant, high selectivity for triazoles rsc.orgPrimarily for synthesis of triazole derivatives from the azide rsc.org

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The reactivity of dimethylsulfamyl azide and related sulfamoyl azides is an area of active exploration, leading to the discovery of novel transformations. While the cycloaddition of many organic azides with alkynes is a well-established reaction, the behavior of N-sulfonyl and N-sulfamoyl azides often deviates from the norm. Typically, their reaction with terminal alkynes leads to the formation of amide derivatives through ketenimine intermediates. rsc.org

A significant breakthrough has been the development of catalytic systems that redirect this reactivity towards unprecedented outcomes. The use of a copper(I) catalyst, specifically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), enables the [3+2] cycloaddition reaction between sulfamoyl azides and alkynes to selectively form 1-sulfamoyl-1,2,3-triazoles. nih.govrsc.org This transformation is noteworthy because it successfully inhibits the cleavage of the N1–N2 bond that would otherwise lead to the ketenimine and subsequent amide formation. rsc.org The resulting 1-sulfamoyl-1,2,3-triazoles are shelf-stable compounds that serve as valuable synthetic intermediates. nih.gov

These triazoles are not merely stable end-products but are progenitors for further transformations. They have been identified as precursors to rhodium azavinyl carbenes, which are highly reactive intermediates. nih.gov In the presence of a chiral rhodium(II) catalyst, these carbenes, generated from sulfamoyl triazoles, can readily and asymmetrically react with olefins to produce cyclopropanes. nih.gov This two-step sequence—copper-catalyzed triazole formation followed by rhodium-catalyzed cyclopropanation—represents a novel and powerful strategy for constructing complex molecular architectures from relatively simple starting materials. nih.gov

Table 2: Novel Transformations of Sulfamoyl Azides

TransformationReactantsCatalyst / ReagentProductSignificance
Selective Triazole Synthesis Sulfamoyl azide, Terminal alkyneCopper(I) thiophene-2-carboxylate (CuTC) or Cu(I) with prolinamide ligand1-Sulfamoyl-1,2,3-triazoleInhibits amide formation, provides stable triazole intermediates nih.govrsc.org
Asymmetric Cyclopropanation 1-Sulfamoyl-1,2,3-triazole, Styrene (olefin)Chiral Rhodium(II) catalyst (e.g., Rh₂(S-NTTL)₄)Chiral cyclopropane (B1198618) (via sulfamoyl imine hydrolysis)Access to chiral molecules through rhodium azavinyl carbene intermediates nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Advanced computational modeling is becoming an indispensable tool for understanding and predicting the complex reactivity of molecules like this compound. nih.gov While experimental work remains crucial, computational chemistry offers powerful insights that can guide synthetic efforts, saving time and resources by prescreening potential reactions before they are attempted in the lab. mit.edu

For cycloaddition reactions, which are central to the chemistry of azides, computational techniques such as the Distortion/Interaction model (also known as Activation Strain Model) and Energy Decomposition Analysis (EDA) are particularly valuable. nih.gov These methods allow chemists to dissect the activation barrier of a reaction into distinct components: the energy required to distort the reactants into their transition-state geometries (distortion energy) and the energy released when the distorted molecules interact (interaction energy). nih.gov For example, computational analyses have successfully explained why certain sterically hindered azides show reduced reactivity with specific alkynes by pinpointing increased Pauli repulsion as the primary cause. nih.gov

In the context of this compound, these models could be used to predict its reactivity with a wide array of alkynes or other reaction partners. By calculating factors like frontier molecular orbital energies and steric profiles, researchers can build predictive models to determine which substrate pairings are likely to be successful. mit.edu This approach moves beyond trial-and-error, enabling a more rational design of experiments. mit.edu Looking forward, the integration of machine learning with these computational models could further enhance predictive power, allowing for the rapid screening of vast chemical spaces to identify novel reactions and optimize conditions for desired transformations involving this compound.

Table 3: Application of Computational Modeling in Reaction Design

Computational MethodApplicationPredicted ParametersRelevance to this compound
Distortion/Interaction Analysis (DIA) Understanding reaction barriers in cycloadditions nih.govDistortion energy, Interaction energy, Pauli repulsion nih.govCan predict reactivity with various alkynes and explain selectivity by quantifying steric and electronic effects. nih.gov
Energy Decomposition Analysis (EDA) Analyzing the nature of chemical bonds and interactions nih.govElectrostatic interaction, Orbital interaction, Pauli repulsion nih.govProvides detailed insight into the forces governing the transition state of its reactions. nih.gov
Frontier Molecular Orbital (FMO) Theory Predicting reactivity and regioselectivity mit.eduHOMO/LUMO energies and gaps mit.eduCan be used to prescreen potential reaction partners and predict whether a reaction is favorable. mit.edu

Q & A

Q. What are the standard laboratory methods for synthesizing dimethylsulfamyl azide?

this compound can be synthesized via reaction of dimethylsulfamoyl chloride with sodium azide under controlled conditions. For example, in a multi-step synthesis, dimethylsulfamoyl chloride reacts with a hydrochloride intermediate in the presence of triethylamine as a base, followed by purification using C18 reverse-phase chromatography (acetonitrile/water). This method achieved a 71% yield under room-temperature stirring for 2 hours .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are critical. LCMS provides molecular ion peaks (e.g., m/z 672 [M+H]+ for derivatives), while HPLC retention times (e.g., 1.66 minutes under QC-SMD-TFA05 conditions) confirm purity and structural consistency. These methods are indispensable for verifying reaction outcomes and intermediate stability .

Q. How should this compound be safely handled in laboratory settings?

While specific safety data for this compound is limited, general azide-handling protocols apply: use fume hoods, avoid metal contact (to prevent explosive byproducts), and store in inert, dry conditions. Refer to institutional chemical hygiene plans and SDS guidelines for sulfonamide/azide compounds, emphasizing spill containment and emergency procedures .

Advanced Research Questions

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized for this compound derivatives?

CuAAC efficiency depends on catalyst loading (e.g., 1–5 mol% Cu(I)), solvent choice (polar aprotic solvents like DMF), and reaction time. This compound’s electron-withdrawing sulfamoyl group may slow reactivity, necessitating extended reaction times or elevated temperatures. Monitoring via TLC or LCMS is advised to track triazole formation .

Q. What strategies mitigate side reactions during the synthesis of this compound-containing macrocycles?

Side reactions like azide dimerization can be suppressed by maintaining low temperatures (0–5°C) and using scavengers (e.g., molecular sieves). Stoichiometric control (e.g., 1:1 molar ratio of azide to alkyne) and inert atmospheres (N₂/Ar) also reduce undesired byproducts. Patent data shows successful macrocycle formation at 71% yield under optimized conditions .

Q. How does this compound’s electronic profile influence its reactivity in heterocyclic ring formation?

The sulfamoyl group’s electron-withdrawing nature stabilizes transition states in cycloadditions, favoring regioselective 1,4-triazole formation. Computational studies (DFT) or Hammett substituent constants (σ) can predict reactivity trends. Experimental validation via comparative kinetics (e.g., vs. alkyl azides) is recommended .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in yield outcomes when replicating this compound syntheses?

Systematic variable analysis is critical: compare reagent purity (e.g., azide moisture content), solvent batch variability, and chromatography gradient precision. Reproducibility requires documenting deviations (e.g., room-temperature fluctuations ±2°C) and cross-validating with independent analytical methods (e.g., NMR alongside LCMS) .

Q. What considerations are vital when incorporating this compound into multi-step drug discovery workflows?

Assess stability under acidic/basic conditions and compatibility with orthogonal protecting groups. For example, this compound derivatives in a patent retained integrity across five synthetic steps, including hydrolysis-sensitive intermediates, by avoiding harsh acidic conditions .

Q. How can researchers design robust assays to evaluate this compound’s bioactivity without interference from residual copper catalysts?

Post-reaction purification (e.g., EDTA washes, ion-exchange resins) removes Cu(I) residues. Alternatively, use copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for biological assays. Validate purity via ICP-MS for copper quantification .

Methodological Best Practices

Q. What protocols ensure reproducible scale-up of this compound-based reactions?

Pilot studies should test solvent volume scalability (e.g., 0.25 mL to 250 mL in DMF) and mixing efficiency (e.g., mechanical vs. magnetic stirring). Patent examples demonstrate successful scale-up to gram quantities with consistent yields (e.g., 24 mg to 2.4 g) using gradient-controlled chromatography .

Q. How should computational tools be integrated to predict this compound’s physicochemical properties?

Use QSAR models or software like Gaussian for logP, pKa, and solubility predictions. Cross-reference with experimental HPLC retention times (e.g., 1.24–1.66 minutes) to validate hydrophobicity trends .

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